molecular formula C7H5ClF3NO B15321799 (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B15321799
M. Wt: 211.57 g/mol
InChI Key: SPONQQBDNAPFFT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Chiral catalysts such as BINAP-Ru complexes.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary but typically range from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 6-chloropyridin-3-yl trifluoromethyl ketone.

    Reduction: Formation of 6-chloropyridin-3-yl trifluoromethyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom on the pyridine ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    6-chloropyridin-3-ylmethanol: A related compound with a hydroxyl group instead of the trifluoroethanol group.

    6-chloropyridin-3-yl trifluoromethyl ketone: An oxidized derivative of the compound.

Uniqueness

(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its chiral nature and the presence of both a trifluoroethanol group and a chlorine-substituted pyridine ring

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1

InChI Key

SPONQQBDNAPFFT-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](C(F)(F)F)O)Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)Cl

Origin of Product

United States

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